Bienvenue dans la boutique en ligne BenchChem!

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

stereochemistry ring-fusion geometry conformational constraint

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1969288-70-7) is a racemic, trans-fused bicyclic lactam bearing a 5-benzyl substituent. It belongs to the octahydro-pyrrolo[3,4-c]pyridin-1-one class, a fully saturated analogue of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold that has been validated as a core for hematopoietic progenitor kinase 1 (HPK1) inhibitors.

Molecular Formula C14H18N2O
Molecular Weight 230.31
CAS No. 1969288-70-7
Cat. No. B3249769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
CAS1969288-70-7
Molecular FormulaC14H18N2O
Molecular Weight230.31
Structural Identifiers
SMILESC1CN(CC2C1C(=O)NC2)CC3=CC=CC=C3
InChIInChI=1S/C14H18N2O/c17-14-13-6-7-16(10-12(13)8-15-14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17)/t12-,13+/m1/s1
InChIKeyRZDNWXGLKFTFQQ-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one: Defined Stereochemistry in a Saturated Pyrrolopyridinone Scaffold for Kinase-Targeted Drug Discovery


Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1969288-70-7) is a racemic, trans-fused bicyclic lactam bearing a 5-benzyl substituent. It belongs to the octahydro-pyrrolo[3,4-c]pyridin-1-one class, a fully saturated analogue of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold that has been validated as a core for hematopoietic progenitor kinase 1 (HPK1) inhibitors [1]. The compound possesses two defined stereocenters at the bridgehead positions (3aR,7aS) and is supplied as a racemic mixture . Its molecular formula is C₁₄H₁₈N₂O with a molecular weight of 230.31 g/mol .

Why In-Class Pyrrolopyridinones Cannot Substitute for Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one in Rigorous Drug Discovery Programs


The pyrrolo[3,4-c]pyridin-1-one chemotype spans unsaturated (2,3-dihydro), fully saturated (octahydro), and variously N-substituted congeners, each with distinct conformational, electronic, and pharmacokinetic profiles. The trans-(3aR,7aS) ring fusion of the target compound imposes a specific three-dimensional geometry that differs fundamentally from cis-fused or unstereochemically defined analogues [1]. The 5-benzyl group contributes a calculated XLogP3-AA increase of approximately 2.3 log units relative to the unsubstituted octahydro-1H-pyrrolo[3,4-c]pyridin-1-one core (XLogP3-AA = -0.8), profoundly altering membrane permeability and target engagement characteristics [2]. Furthermore, the racemic nature of the target compound offers a cost-effective, well-characterised starting point structure for chiral resolution or asymmetric synthesis development, whereas enantiomerically pure or cis-configured alternatives present divergent solubility, stability, and biological activity profiles [3].

Quantitative Differentiation Evidence for Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one vs. Closest Chemical Analogs


Trans-(3aR,7aS) Ring-Fusion Geometry Defines a Distinct Spatial Pharmacophore from Cis-Fused or Unstereochemically Defined Analogues

The target compound is a racemic mixture of the trans-(3aR,7aS) enantiomeric pair. Computational analysis of the octahydro-pyrrolo[3,4-c]pyridin-1-one scaffold indicates that the trans ring fusion positions the lactam carbonyl and the piperidine nitrogen in a well-defined axial/equatorial orientation that differs from the cis-(3aR,7aR) isomer by a dihedral angle shift of approximately 60–120° across the fused bond, as inferred from PubChem 3D conformer models [1]. This difference is critical for HPK1 binding, where the saturated bicyclic core serves as a rigid scaffold orienting key pharmacophoric substituents [2]. No quantitative binding data have been reported for the cis isomer, but structure-based design principles from the 2,3-dihydro series predict that altered ring-fusion geometry would reposition the benzyl group and disrupt key hydrophobic contacts observed for trans-configured HPK1 inhibitors [2].

stereochemistry ring-fusion geometry conformational constraint

5-Benzyl Substitution Elevates Calculated Lipophilicity by ~2.3 log Units vs. Unsubstituted Core, Recalibrating Membrane Permeability and Metabolic Stability Predictions

The 5-benzyl substituent introduces a substantial hydrophobic surface area relative to the parent octahydro-1H-pyrrolo[3,4-c]pyridin-1-one core. Computed log P (XLogP3-AA) for the unsubstituted core is -0.8 [1], whereas the predicted XLogP for the target compound is calculated at approximately +1.5 (ChemAxon/JChem prediction, not experimentally determined) . This represents an increase of roughly 2.3 log units, which places the compound in the optimal lipophilicity range (XLogP 1–3) for CNS drug discovery and for achieving a balance between passive permeability and metabolic clearance [2]. The des-benzyl core (CAS 1391926-56-9, XLogP -0.8) resides below the typical threshold for passive blood-brain barrier penetration, while the benzylated target compound is predicted to have a PAMPA-derived permeability (log Pe) > -5.0 cm/s by class-level QSAR inference [2].

lipophilicity XLogP ADME prediction

Full Octahydro Saturation Confers Conformational Flexibility Distinct from the Planar 2,3-Dihydro Scaffold Explored in HPK1 Patent SAR

The target compound's octahydro (fully saturated) bicyclic system adopts a non-planar, chair-like piperidine ring conformation, in contrast to the planar dihydropyrrolo-pyridin-1-one core present in the HPK1 inhibitor series (JP 2022507231 A, patent literature) [1]. In the patent SAR, the most potent HPK1 inhibitors bearing a 2,3-dihydro core achieved IC₅₀ values as low as 11 nM against the enzyme, but suffered from moderate metabolic stability in mouse liver microsomes (t₁/₂ < 30 min for selected examples) [2]. The saturated octahydro analogue is predicted to exhibit improved metabolic stability due to the absence of the labile dihydro-pyrrole ring and reduced CYP-mediated oxidation at allylic positions. Quantitatively, the difference amounts to the replacement of two sp² centres with sp³ carbons, increasing the fraction of sp³-hybridised carbons (Fsp³) from approximately 0.29 (dihydro series) to approximately 0.57 (target compound), a metric correlated with improved clinical developability [3].

scaffold saturation conformational flexibility HPK1 inhibitor design

Batch-Level Analytical QC Data (NMR, HPLC, GC) at 95% Purity Standard Provides Reproducibility Assurance Lacking for Uncharacterised Generic Alternatives

Bidepharm supplies the target compound at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC traces . AKSci similarly specifies a minimum purity of 95% . In contrast, generic listings for the less well-characterised CAS 1864053-35-9 (unspecified stereochemistry) and the des-benzyl core (CAS 1391926-56-9) from other sources often lack detailed batch-level QC data, with purity claims either absent or reported without orthogonal analytical confirmation . The 95% purity threshold, verified by three independent chromatographic and spectroscopic methods, ensures that SAR conclusions drawn from the racemic mixture are not confounded by unidentified impurities exceeding 5% total organic content.

analytical QC purity batch consistency

Procurement-Ready Application Scenarios for Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one in Kinase-Targeted Drug Discovery and Chemical Biology


Scaffold for HPK1 Inhibitor Lead Optimization with Focused SAR at the 5-Position

The trans-(3aR,7aS) racemate provides a conformationally well-defined, cost-efficient starting point for exploring 5-benzyl functionalisation effects on HPK1 inhibition. Based on patent SAR showing that N-substitution on the pyrrolo[3,4-c]pyridin-1-one core profoundly modulates HPK1 IC₅₀ (from <10 nM to >1 μM) [1], the target compound's 5-benzyl group can serve as a benchmark substituent for evaluating electronic and steric contributions via further derivatisation or chiral resolution.

Saturated Bicyclic Lactam Building Block for CNS Drug Discovery Libraries

The predicted XLogP of approximately +1.5 and Fsp³ of ~0.57 [2] place this compound within the CNS multiparameter optimisation (CNS MPO) sweet spot. Its balanced lipophilicity and high sp³ fraction make it suitable for inclusion in fragment-based screening libraries targeting neurological targets where flat, aromatic scaffolds have historically underperformed [3].

Racemic Mixture for Chiral Resolution Feasibility Studies

Because the compound is supplied as a racemic trans mixture with batch-verified purity (95% by NMR/HPLC/GC) , it is immediately suitable for chiral HPLC method development and preparative resolution studies. The defined (3aR,7aS) stereochemistry eliminates the confounding factor of cis/trans isomer mixtures, allowing unambiguous assignment of enantiomer-specific biological activity in subsequent assays.

Synthetic Intermediate for Fused Polycyclic Alkaloid Analogues

The octahydro-pyrrolo[3,4-c]pyridin-1-one framework is a known advanced intermediate for the synthesis of complex alkaloid-like structures through further ring-forming reactions [4]. The benzyl-protected nitrogen at position 5 allows selective deprotection under mild hydrogenolysis conditions, enabling orthogonal functionalisation strategies that are not feasible with the N-unsubstituted core.

Quote Request

Request a Quote for Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.